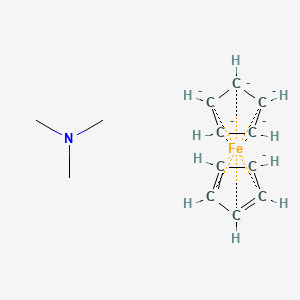![molecular formula C17H22F3NO3 B13778123 tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-(trifluoromethyl)phenol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s stability and bioavailability make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(trifluoromethyl)piperidine-1-carboxylate: This compound lacks the phenoxy group, which may affect its reactivity and applications.
tert-Butyl 3,3-difluoro-4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate: This compound contains difluoro groups instead of a trifluoromethyl group, leading to different chemical properties and uses.
tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: The presence of hydroxy groups in this compound may enhance its solubility and reactivity compared to this compound.
The unique combination of the trifluoromethyl and phenoxy groups in this compound contributes to its distinct chemical properties and wide range of applications.
Propriétés
Formule moléculaire |
C17H22F3NO3 |
|---|---|
Poids moléculaire |
345.36 g/mol |
Nom IUPAC |
tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-9-5-8-14(11-21)23-13-7-4-6-12(10-13)17(18,19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
Clé InChI |
RUIJEEAQKYFWIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


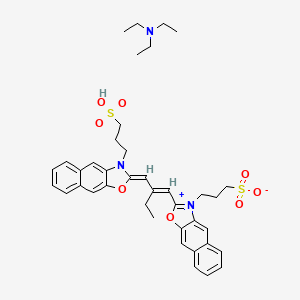
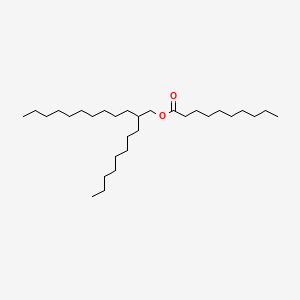
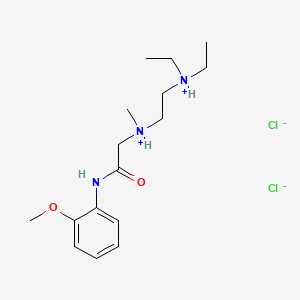
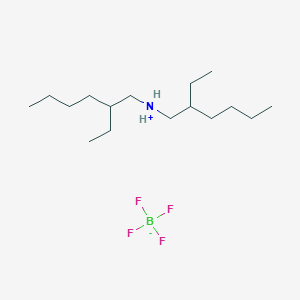
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)
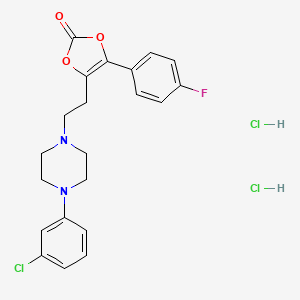


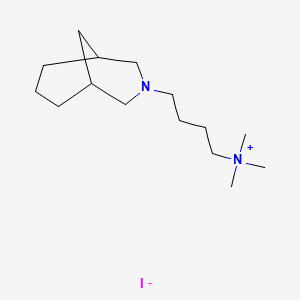
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
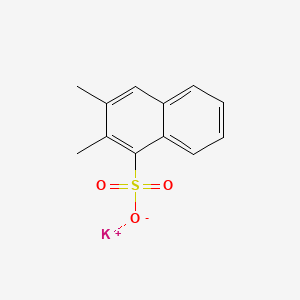
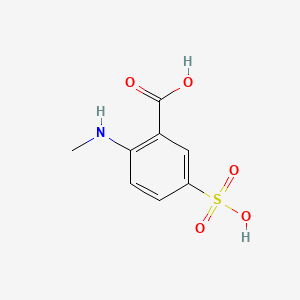
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
